molecular formula C14H10O B3271630 9-Methylenexanthene CAS No. 55164-22-2

9-Methylenexanthene

Cat. No. B3271630
CAS RN: 55164-22-2
M. Wt: 194.23 g/mol
InChI Key: OXZPGIFCLSBMQX-UHFFFAOYSA-N
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Description

9-Methylenexanthene is a derivative of xanthene . Xanthene and its derivatives, known as methylxanthines, are a group of pharmaceuticals that antagonize adenosine receptors in the central nervous system and peripheral tissues . They include caffeine, theophylline, and pentoxifylline .


Synthesis Analysis

The synthesis of xanthones and their derivatives has been extensively studied . The review highlights the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings .


Molecular Structure Analysis

9-Methylenexanthene contains a total of 27 bonds; 17 non-H bonds, 13 multiple bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 ether (aromatic) .


Chemical Reactions Analysis

Reactions between 9-methylxanthine and platinum (IV) complexes having ammine, organic amine, and chloro ligands are speeded up dramatically by additions of small amounts of the analogous platinum (II) complex .

Scientific Research Applications

Electronic Interactions in Cross-Conjugated Systems

9-Methylenexanthene has been studied for its role in electronic interactions within cross-conjugated systems. Research by Fan et al. (2017) explored a series of compounds bridged by geminal diethynylethene (gem-DEE), including 9-[bis(ferrocenylethynyl)methylene]-9H-xanthene. These studies are crucial for understanding electronic coupling and mixed-valence compounds in organic electronics (Yang Fan et al., 2017).

Photolabile Amine Protecting Group in Flow Chemistry

9-Methylenexanthene derivatives, such as 9-Methylxanthene, have been optimized as photolabile protecting groups for amines in flow chemistry, demonstrating excellent deprotection yields. This development by Yueh et al. (2015) is significant for multistep continuous-flow synthesis in pharmaceutical and chemical industries (Han Yueh et al., 2015).

Synthesis of Heterocyclic Compounds

9H-Thioxanthen-9-ones, including derivatives of 9-Methylenexanthene, are important in synthesizing biologically active and medicinally significant compounds. Javaheri et al. (2016) described the synthesis of such compounds, highlighting their relevance in medicinal chemistry (M. Javaheri et al., 2016).

Optical and Electronic Properties in Oligothiophenes

The study of oligothiophenes terminated with 9-Methylenexanthene derivatives by Lukes et al. (2007) provides insights into their optical and electronic properties. This research is important for the development of materials with specific fluorescence and absorption characteristics in optoelectronics (Vladimír Lukes et al., 2007).

Synthesis of Catalyzed Xanthene Derivatives

9-Aryl-1,8-dioxo-octahydroxanthene derivatives, synthesized using nano-TiO2 as a catalyst, demonstrate the potential of 9-Methylenexanthene in facilitating efficient catalytic reactions. This research by Khazaei et al. (2013) contributes to the field of green chemistry and catalysis (A. Khazaei et al., 2013).

Mechanism of Action

The most important mechanism of action of methylxanthines involves blocking the adenosine receptors and competitively inhibiting the action of adenosine in the cells . This inhibition results in increased release of hormones, such as norepinephrine, dopamine, and serotonin .

Future Directions

The potential shown by methylxanthines in such a wide range of conditions should substantiate many other scientific endeavors that may highlight their adequacy as adjuvant therapy agents and may contribute to the advent of functional foods . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .

properties

IUPAC Name

9-methylidenexanthene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZPGIFCLSBMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433387
Record name 9-methylenexanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55164-22-2
Record name 9-methylenexanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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